

# **Antineoplastic activity of BPI-9016M**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BPI-9016M |           |
| Cat. No.:            | B1192325  | Get Quote |

An In-depth Technical Guide to the Antineoplastic Activity of BPI-9016M

**BPI-9016M** is a novel, orally available small-molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] Its development is aimed at treating cancers where these signaling pathways are dysregulated, playing a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical antineoplastic activity of **BPI-9016M**, detailing its mechanism of action, experimental protocols, and quantitative efficacy data.

#### **Mechanism of Action**

**BPI-9016M** functions by binding to and inhibiting the kinase activity of both c-Met and AXL.[1] The overexpression and aberrant activation of these receptors are implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1][3] By disrupting the c-Met and AXL-mediated signaling pathways, **BPI-9016M** effectively inhibits the growth of tumor cells that overexpress these receptors.[1]

Preclinical studies have further elucidated the downstream effects of **BPI-9016M**. In lung adenocarcinoma cells, treatment with **BPI-9016M** leads to the inactivation of phosphorylated AKT and ERK, key molecules in cell survival and proliferation pathways.[4] Furthermore, **BPI-9016M** has been shown to upregulate miR203, which in turn represses the expression of Dickkopf-related protein 1 (DKK1), leading to reduced tumor cell migration and invasion.[5][6]

## Signaling Pathway of BPI-9016M Inhibition





Click to download full resolution via product page



Caption: **BPI-9016M** inhibits c-Met and AXL, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.

## **Preclinical Antineoplastic Activity**

The antitumor effects of BPI-9016M have been demonstrated in various preclinical models.

#### In Vitro Kinase and Cell Line Inhibition

**BPI-9016M** and its primary active metabolites, M1 and M2-2, have shown potent inhibitory activity against wild-type c-Met and AXL kinases.[2] The compound also effectively inhibits the growth of the EBC-1 lung cancer cell line.[2]

| Compound  | Target          | IC50 (nM) |
|-----------|-----------------|-----------|
| BPI-9016M | Wild-type c-Met | 6         |
| BPI-9016M | AXL Kinase      | 9         |
| BPI-9016M | EBC-1 Cell Line | 120       |
| M1        | Wild-type c-Met | 2         |
| M1        | AXL Kinase      | 7         |
| M1        | EBC-1 Cell Line | 140       |
| M2-2      | Wild-type c-Met | 12        |
| M2-2      | AXL Kinase      | 35        |
| M2-2      | EBC-1 Cell Line | 820       |

Data sourced from a preclinical study.[2]

At a concentration of 0.2  $\mu$ M, **BPI-9016M** also demonstrated significant inhibition (88-100%) of other kinases, including KDR, DDR2, and Ron.[2]

# Inhibition of Cell Proliferation, Migration, and Invasion



In lung adenocarcinoma cell lines A549 and H1299, **BPI-9016M** has been shown to inhibit cell spreading, migration, and invasion.[5] It also dose-dependently inhibits colony formation and induces cell cycle arrest in the G1 phase.[4]

### In Vivo Tumor Growth Suppression

In patient-derived xenograft (PDX) models of lung adenocarcinoma, **BPI-9016M** significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[5][6]

## **Clinical Antineoplastic Activity**

The clinical development of **BPI-9016M** has primarily focused on patients with advanced NSCLC.

### Phase I First-in-Human Study (NCT02478866)

A Phase I dose-escalation study was conducted in Chinese patients with advanced NSCLC to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor activity of **BPI-9016M**.[7][8]

#### Key Findings:

- Safety: The most common treatment-related adverse events (TRAEs) were elevated alanine transaminase (ALT) (60%), increased bilirubin (40%), dysgeusia (40%), and constipation (30%).[7][8] No dose-limiting toxicity (DLT) was observed, and the MTD was not reached at doses up to 800 mg once daily.[7][8]
- Pharmacokinetics: The median time to maximum concentration (Cmax) ranged from 2.0 to 3.5 hours.[7][8] The exposure to the main metabolites, M1 and M2-2, was significantly higher than that of the parent compound.[7][8]
- Efficacy: Among 19 evaluable patients, 1 had a partial response, and 10 had stable disease.
   [7][8]



| Parameter                    | Value                           |  |
|------------------------------|---------------------------------|--|
| Dose Range                   | 100 mg - 800 mg once daily (QD) |  |
| Number of Patients           | 20                              |  |
| Partial Response (PR)        | 1/19                            |  |
| Stable Disease (SD)          | 10/19                           |  |
| Maximum Tolerated Dose (MTD) | Not Reached                     |  |

Data from the first-in-human Phase I study.[7][8]

## Phase Ib Study (NCT02929290)

A Phase Ib study evaluated the safety, efficacy, and pharmacokinetics of **BPI-9016M** in patients with locally advanced or metastatic NSCLC with c-Met overexpression or MET exon 14 skipping mutations.[3][9]

#### Key Findings:

• Efficacy: In the overall population of 38 patients, the objective response rate (ORR) was 2.6% (1/38), and the disease control rate (DCR) was 42.1% (16/38).[3][9] For patients with MET exon 14 skipping mutations, the DCR was 75.0% (3/4).[3][9] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 10.3 months. [9]

| Patient Population         | ORR  | DCR   |
|----------------------------|------|-------|
| All Patients (n=38)        | 2.6% | 42.1% |
| MET Exon 14 Skipping (n=4) | 0%   | 75.0% |

Data from the Phase Ib study.[3][9]

# **Experimental Protocols**Preclinical In Vitro Assays



- Cell Proliferation Assay (CCK-8): Lung adenocarcinoma cell lines (e.g., A549, H1299) are seeded in 96-well plates. After adherence, cells are treated with varying concentrations of BPI-9016M. Cell viability is assessed at specified time points using a Cell Counting Kit-8.
- Wound Healing Assay: Cells are grown to confluence in 6-well plates. A scratch is made
  through the cell monolayer with a sterile pipette tip. The cells are then treated with BPI9016M, and the closure of the scratch is monitored and photographed at different time
  intervals to assess cell migration.[5]
- Trans-well Invasion Assay: Trans-well inserts with a Matrigel-coated membrane are used.
   Cells are seeded in the upper chamber in serum-free medium containing BPI-9016M. The lower chamber contains a medium with a chemoattractant. After incubation, non-invading cells are removed, and invading cells on the lower surface of the membrane are fixed, stained, and counted.[5]
- Western Blot Analysis: Cells or tumor tissues are lysed to extract proteins. Protein
  concentrations are determined, and equal amounts of protein are separated by SDS-PAGE
  and transferred to a PVDF membrane. The membrane is then incubated with primary
  antibodies against target proteins (e.g., c-Met, p-c-Met, AKT, p-AKT, ERK, p-ERK) followed
  by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced
  chemiluminescence detection system.[4]

#### **Clinical Trial Workflow**

The clinical trials for **BPI-9016M** generally follow a standard workflow for oncology drug development.





Click to download full resolution via product page

Caption: A generalized workflow for BPI-9016M clinical trials.

## Conclusion

**BPI-9016M** has demonstrated promising antineoplastic activity in both preclinical and early-phase clinical studies. Its dual inhibition of c-Met and AXL provides a strong rationale for its development in cancers with dysregulation of these pathways. While the clinical efficacy observed to date has been modest, the manageable safety profile supports further investigation, potentially in combination with other agents or in more specifically selected patient populations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Antineoplastic activity of BPI-9016M]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192325#antineoplastic-activity-of-bpi-9016m]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com